cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene fundamental properties
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic compounds. Diarylethenes are renowned for their thermal irreversibility and high fatigue resistance, making them exemplary candidates for a range of applications, from high-density optical data storage to advanced photopharmacology.[1][2][3] This document delves into the core principles governing its photochromic behavior, including its molecular structure, the mechanism of photoisomerization, and key photophysical parameters. Detailed experimental protocols for its characterization are provided, offering researchers and drug development professionals a robust framework for harnessing its unique light-responsive properties.
Introduction: The Significance of a Molecular Switch
Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS No. 112440-46-7) is a synthetic organic compound that has garnered significant attention for its remarkable photochromic properties.[4][5][6] As a P-type photochromic molecule, it exhibits a photochemically reversible but thermally irreversible transformation between two distinct isomers.[2] This stability of both states is a critical advantage over other classes of photochromes (like spiropyrans), which often suffer from thermal relaxation back to the more stable isomer.[2] This guide will explore the foundational characteristics that make this molecule a powerful tool in materials science and drug development.[7][8][9]
Molecular Structure and the Mechanism of Photochromism
The defining feature of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is its ability to undergo a reversible 6π-electrocyclization reaction upon photoirradiation.[4][10]
-
Open-Ring Form (cis-isomer): In its ground state, the molecule exists as a colorless or pale yellow solid.[9][11] X-ray crystallographic studies confirm a cis configuration around the central ethene double bond, with the two trimethyl-thienyl groups positioned on the same side.[4] The π-systems of the two aryl rings are largely isolated.
-
Closed-Ring Form: Upon irradiation with ultraviolet (UV) light, the molecule undergoes a conrotatory cyclization, forming a new covalent bond between the two thienyl rings. This creates a highly conjugated, planar structure that exhibits strong absorption in the visible spectrum, resulting in a distinct color change.[2] This colored, closed-ring isomer can be reverted to the open-ring form by irradiation with visible light.[2][12]
The methyl groups at the 2 and 5 positions of the thienyl rings are crucial. They lock the molecule in an antiparallel conformation, which is a prerequisite for the photocyclization reaction to occur, as dictated by the Woodward-Hoffmann rules.[10] This structural constraint prevents unwanted side reactions and contributes to the high fatigue resistance of the molecule.
Caption: Reversible photocyclization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
Core Photophysical and Chemical Properties
The performance of a photochromic molecule is defined by a set of key quantitative parameters. The properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene are summarized below.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₈H₁₈N₂S₂ | [4][5] |
| Molecular Weight | 326.48 g/mol | [4][9][13] |
| Appearance | Light yellow to brown powder/crystal | [9][11] |
| Melting Point | Approx. 121 °C | [4] |
| Absorption Max (λmax) | Closed-Ring Form: ~512 nm | [4] |
| HOMO-LUMO Gap | 2.8 eV | [4] |
| Photochromic Type | P-Type (Photochemically reversible, thermally irreversible) | [2] |
| Fatigue Resistance | Excellent; can undergo >10⁵ switching cycles | [2][3] |
| Thermal Stability | Both isomers are exceptionally stable | [2][3] |
The strong absorption of the closed-ring form is attributed to an intramolecular charge transfer between the electron-donating thienyl groups and the electron-withdrawing cyano acceptors.[4] This charge-transfer character is fundamental to its vibrant color and electronic properties.
Experimental Methodologies: A Practical Guide
Accurate characterization is paramount for any application. This section outlines the standard protocols for analyzing the fundamental properties of this diarylethene.
Synthesis and Purification
While a detailed synthesis protocol is beyond the scope of this guide, the compound is typically synthesized via McMurry coupling or related olefination reactions from a corresponding thiophene-ketone precursor. Purification is generally achieved through column chromatography followed by recrystallization to obtain a product with >98% purity.[5][11]
Characterization via UV-Vis Spectroscopy
UV-Visible spectroscopy is the primary tool for observing and quantifying the photochromic behavior.[14][15]
Objective: To determine the absorption spectra of both isomers and monitor the kinetics of the photoswitching process.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 x 10⁻⁵ M) in a suitable solvent (e.g., hexane, toluene, or acetonitrile).[7][15] Ensure the solvent is of spectroscopic grade and note its UV cutoff wavelength.[15]
-
Cuvette Selection: Use a quartz cuvette for measurements, as glass absorbs significantly in the UV region where the open form may have absorption bands.[15]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent to zero the instrument.[16]
-
Spectrum of the Open Form: Record the absorption spectrum of the prepared solution. This represents the open-ring isomer.
-
Inducing Photoisomerization: Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm). Monitor the changes in the absorption spectrum at set time intervals until the photostationary state (PSS) is reached, where no further spectral changes occur.[17] The new prominent peak in the visible region corresponds to the closed-ring isomer.[14]
-
Reversion to Open Form: Subsequently, irradiate the colored solution with visible light (e.g., >500 nm) to induce the cycloreversion reaction, observing the disappearance of the visible band and the restoration of the initial spectrum.
-
Data Analysis: Plot absorbance versus wavelength for both pure isomers and at the PSS. The presence of clean isosbestic points indicates a clean, two-state photochemical reaction without significant side products.[10]
Caption: Workflow for UV-Vis spectroscopic analysis of photochromism.
Determination of Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the ratio of the number of molecules reacted to the number of photons absorbed.[18][19]
Objective: To quantify the efficiency of the photocyclization and photocycloreversion reactions.
Protocol (Actinometry Method):
-
Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the irradiation wavelength, such as ferrioxalate.
-
Light Source: Use a monochromatic light source (e.g., a laser or a lamp with a monochromator) to irradiate the sample.
-
Irradiation: Irradiate the diarylethene solution and the actinometer solution under identical conditions (light path, intensity, volume).
-
Absorbance Measurement: Measure the change in absorbance of both the sample and the actinometer over a short irradiation time, ensuring the absorbance change is linear with time.
-
Calculation: The quantum yield of the diarylethene (Φ_sample) can be calculated using the following relationship: Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) * (I_actinometer / I_sample) where ΔA is the change in absorbance, ε is the molar extinction coefficient, and I is the rate of photon absorption. A simplified approach involves plotting the rate of reaction versus the rate of photon absorption, where the slope yields the quantum yield.[18]
Applications in Research and Drug Development
The precise, light-mediated control offered by cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and related diarylethenes opens up numerous advanced applications.
-
Optical Data Storage: The thermal stability of both isomers allows for the development of high-density, non-destructive optical memory systems.[7][9]
-
Molecular Machines and Actuators: The structural changes during photoisomerization can be harnessed to create light-driven molecular actuators and machines.[2][3]
-
Photopharmacology: Diarylethenes can be incorporated into biologically active molecules to create "phototunable" drugs. For instance, a drug could be designed to be inactive in its open form and activated with light at a specific target tissue, minimizing off-target effects. Recent studies have shown that diarylethene derivatives can be used for phototunable cell killing by intercalating into DNA in their closed form and inducing damage upon further irradiation.[8]
Conclusion
Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a cornerstone molecule in the field of photochromism. Its exceptional thermal stability, high fatigue resistance, and robust photochemical properties provide a reliable platform for developing next-generation light-responsive materials and therapies. The methodologies and fundamental data presented in this guide offer a solid foundation for researchers seeking to explore and exploit the vast potential of this molecular switch.
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